

# Application Note: Synthesis of 3-Methoxy-4'-methylbenzophenone via Friedel-Crafts Acylation

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: 3-Methoxy-4'-methylbenzophenone

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**Abstract:** This document provides a detailed protocol for the synthesis of **3-Methoxy-4'-methylbenzophenone**, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through a Friedel-Crafts acylation reaction, a fundamental method for forming carbon-carbon bonds with aromatic rings.<sup>[1][2]</sup> This application note outlines the reaction mechanism, a step-by-step experimental procedure, and the expected analytical data for the final product.

## Introduction

The Friedel-Crafts acylation is a classic and highly effective electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.<sup>[3][4]</sup> The reaction typically involves an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ), to generate a highly electrophilic acylium ion.<sup>[1]</sup> In this protocol, 3-methoxybenzoyl chloride is reacted with toluene in the presence of  $\text{AlCl}_3$  to yield **3-Methoxy-4'-methylbenzophenone**. The methyl group of toluene is an activating group that directs the incoming acyl group primarily to the para position, leading to the desired product with high regioselectivity.<sup>[5]</sup>

## Reaction Scheme

Figure 1: General reaction scheme for the synthesis of **3-Methoxy-4'-methylbenzophenone**.

Reactants: 3-Methoxybenzoyl chloride and Toluene Catalyst: Aluminum chloride ( $\text{AlCl}_3$ )

Product: **3-Methoxy-4'-methylbenzophenone**

## Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of toluene.

[6][7]

### 3.1 Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)	Quantity	Notes
3-Methoxybenzoyl chloride	$\text{C}_8\text{H}_7\text{ClO}_2$	170.59	12.0 g (1.0 equiv)	Acylation agent
Toluene	$\text{C}_7\text{H}_8$	92.14	1.0 equiv	Aromatic substrate
Aluminum chloride (anhydrous)	$\text{AlCl}_3$	133.34	1.1 equiv	Lewis acid catalyst
Dichloromethane (DCM)	$\text{CH}_2\text{Cl}_2$	84.93	50 mL	Anhydrous solvent
Hydrochloric acid (37%)	$\text{HCl}$	36.46	As needed	For workup
Sodium sulfate (anhydrous)	$\text{Na}_2\text{SO}_4$	142.04	As needed	Drying agent
Ice	$\text{H}_2\text{O}$	18.02	~200 g	For quenching

### 3.2 Equipment

- Round-bottom flask (100 mL)

- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Standard glassware for extraction and filtration
- Rotary evaporator

### 3.3 Procedure

- **Reaction Setup:** To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.1 equivalents). Suspend the  $\text{AlCl}_3$  in 40 mL of anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ ). Cool the suspension in an ice bath.
- **Addition of Reactants:** In a separate flask, prepare a solution of 3-methoxybenzoyl chloride (12.0 g) and toluene (1 equivalent) in 10 mL of anhydrous  $\text{CH}_2\text{Cl}_2$ .
- **Reaction Execution:** Transfer the solution of reactants to a dropping funnel and add it dropwise to the stirred  $\text{AlCl}_3$  suspension over 15-20 minutes, maintaining the temperature with the ice bath.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the resulting mixture for 4 hours.[6]
- **Quenching:** Carefully and slowly pour the reaction mixture into a beaker containing approximately 200 mL of a 1:1 (v/v) mixture of crushed ice and concentrated HCl. Stir vigorously for 10-15 minutes until the ice has melted and the mixture has separated into two phases.[3][6]
- **Extraction and Washing:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of  $\text{CH}_2\text{Cl}_2$ . Combine the organic layers.

- **Drying and Evaporation:** Dry the combined organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).<sup>[6]</sup> Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.<sup>[6]</sup> The product, 4-methyl-3'-methoxybenzophenone, is obtained in quantitative yield.<sup>[6]</sup>

## Results and Data

The following table summarizes the characterization data for the synthesized **3-Methoxy-4'-methylbenzophenone**.<sup>[6]</sup>

Analysis	Result
Yield	Quantitative <sup>[6]</sup>
IR (nujol, $\text{cm}^{-1}$ )	1690 (C=O) <sup>[6]</sup>
$^1\text{H}$ -NMR ( $\text{CDCl}_3$ , $\delta$ ppm)	2.44 (s, 3H, $-\text{CH}_3$ ), 3.86 (s, 3H, $-\text{OCH}_3$ ), 7.08-7.18 (m, 1H), 7.20-7.40 (m, 5H), 7.73 (d, 2H, $J=8.4$ Hz) <sup>[6]</sup>
Elemental Analysis	Calculated for $\text{C}_{15}\text{H}_{14}\text{O}_2$ : C, 79.62%; H, 6.24%. Found: C, 79.53%; H, 6.22% <sup>[6]</sup>

## Reaction Mechanism and Workflow

The Friedel-Crafts acylation proceeds via the formation of an acylium ion, which acts as the electrophile in an electrophilic aromatic substitution reaction.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)